- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Cas no 915405-01-5 (D-Serine, N-methyl-)
D-Serine, N-methyl- structure
Product Name:D-Serine, N-methyl-
Numéro CAS:915405-01-5
Le MF:C4H9NO3
Mégawatts:119.119161367416
CID:787089
PubChem ID:5288119
Update Time:2024-10-26
D-Serine, N-methyl- Propriétés chimiques et physiques
Nom et identifiant
-
- D-Serine, N-methyl-
- (2R)-3-hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE HYDROCHLORIDE
- N-Methyl-D-serine (ACI)
- (R)-3-Hydroxy-2-(methylamino)propanoicacid
- Q27459725
- F11106
- SCHEMBL170982
- CS-0151242
- BS-50942
- (R)-3-Hydroxy-2-(methylamino)propanoic acid
- N-METHYL-D-SERINE
- MFCD19220663
- 915405-01-5
- DTXSID80415335
-
- Piscine à noyau: 1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m1/s1
- La clé Inchi: PSFABYLDRXJYID-GSVOUGTGSA-N
- Sourire: [C@@H](NC)(CO)C(=O)O
Propriétés calculées
- Qualité précise: 119.058243149g/mol
- Masse isotopique unique: 119.058243149g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 3
- Complexité: 83.4
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -2.9
- Surface topologique des pôles: 69.6Ų
Propriétés expérimentales
- Dense: 1.242
D-Serine, N-methyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-200mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 200mg |
1275.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH960-50mg |
D-Serine, N-methyl- |
915405-01-5 | 97% | 50mg |
511.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
¥376.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 1g |
¥1691.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17635-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
¥626.0 | 2024-07-18 | |
| abcr | AB564538-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 250mg |
€204.10 | 2025-04-15 | ||
| abcr | AB564538-1g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 1g |
€441.10 | 2025-04-15 | ||
| abcr | AB564538-5g |
(R)-3-Hydroxy-2-(methylamino)propanoic acid; . |
915405-01-5 | 5g |
€1384.60 | 2025-04-15 | ||
| Ambeed | A667309-100mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 100mg |
$64.0 | 2025-04-15 | |
| Ambeed | A667309-250mg |
(R)-3-Hydroxy-2-(methylamino)propanoic acid |
915405-01-5 | 97% | 250mg |
$103.0 | 2025-04-15 |
D-Serine, N-methyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol ; 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.4 Reagents: Triethylamine ; 1 h, 110 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.6 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Méthode de production 3
Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine ; 1 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
Méthode de production 7
Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 10 min, 25 °C; 25 °C; 24 h, 25 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
1.2 25 °C; 24 h, 25 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.1 Reagents: Triethylamine ; 1 h, 110 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 24 h, 78 °C
3.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, 78 °C
Référence
- Domino 1,3-dipolar cycloadditions of N-alkyl-α-amino esters with paraformaldehyde: a direct access to α-hydroxymethyl α-amino acids, Synthesis, 2014, 46(7), 967-971
D-Serine, N-methyl- Raw materials
- L(-)-Menthol
- 4-Oxazolidinecarboxylic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (4S)-
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4S)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl ester
- Boc-Sar-OH
- (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenyl-ethyl)cyclohexanol
- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- (1R,2S,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl (4R)-3-methyl-4-oxazolidinecarboxylate
- Glycine, N-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
D-Serine, N-methyl- Preparation Products
D-Serine, N-methyl- Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:915405-01-5)D-Serine, N-methyl-
Numéro de commande:A900795
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:06
Prix ($):228.0/797.0
Courriel:sales@amadischem.com
D-Serine, N-methyl- Littérature connexe
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
915405-01-5 (D-Serine, N-methyl-) Produits connexes
- 3913-67-5(H-N-Me-Ala-OH)
- 2812-34-2(L-Serine, N,N-dimethyl-)
- 126576-99-6((2R)-2-(dimethylamino)-3-hydroxypropanoic acid)
- 83293-50-9(L-Serine, N-ethyl-)
- 29475-64-7(N-Methyl-D-alanine)
- 777836-89-2(Serine,N-(carboxymethyl)-)
- 17136-47-9(L-Serine,N-(carboxymethyl)-)
- 2480-26-4(H-N-Me-Ser-OH)
- 28413-45-8(L-Alanine, N-methyl-,potassium salt (1:1))
- 600-21-5(H-N-Me-DL-Ala-OH)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:915405-01-5)D-Serine, N-methyl-
Pureté:99%/99%
Quantité:1g/5g
Prix ($):228.0/797.0